molecular formula C5H8Cl2O2 B110380 1-Chloro-2-methylpropyl chloroformate CAS No. 92600-11-8

1-Chloro-2-methylpropyl chloroformate

Cat. No.: B110380
CAS No.: 92600-11-8
M. Wt: 171.02 g/mol
InChI Key: BOGLZTPABVHWDD-UHFFFAOYSA-N
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Preparation Methods

1-Chloro-2-methylpropyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of isobutyraldehyde with triphosgene in the presence of pyridine . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent unwanted side reactions.

Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

1-Chloro-2-methylpropyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Esterification Reactions: It reacts with alcohols to form carbonate esters.

    Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.

Common reagents used in these reactions include amines, alcohols, and carboxylic acids, with typical conditions involving controlled temperatures and inert atmospheres to prevent side reactions .

Comparison with Similar Compounds

1-Chloro-2-methylpropyl chloroformate can be compared with other chloroformates, such as:

  • 1-Chloroethyl chloroformate
  • 2-Chloroethyl chloroformate
  • Isobutyl chloroformate
  • Butyl chloroformate
  • Chloromethyl chloroformate
  • 2,2,2-Trichloro-1,1-dimethylethyl chloroformate

These compounds share similar reactivity patterns but differ in their specific applications and physical properties. For instance, this compound is unique in its use for solid-phase oligodeoxyribonucleotide synthesis .

Properties

IUPAC Name

(1-chloro-2-methylpropyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGLZTPABVHWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369851
Record name 1-Chloro-2-methylpropyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92600-11-8
Record name Carbonochloridic acid, 1-chloro-2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92600-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-methylpropyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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